molecular formula C9H10ClNO B170027 3-(2-Chlorophenyl)propanamide CAS No. 134306-93-7

3-(2-Chlorophenyl)propanamide

Cat. No.: B170027
CAS No.: 134306-93-7
M. Wt: 183.63 g/mol
InChI Key: FYNMXNGAHZKQFP-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)propanamide is an organic compound characterized by a propanamide backbone substituted with a 2-chlorophenyl group at the third carbon. Its molecular formula is C₉H₁₀ClNO, with a chlorine atom at the ortho position of the phenyl ring.

Properties

CAS No.

134306-93-7

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

3-(2-chlorophenyl)propanamide

InChI

InChI=1S/C9H10ClNO/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H2,11,12)

InChI Key

FYNMXNGAHZKQFP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCC(=O)N)Cl

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)N)Cl

Synonyms

BenzenepropanaMide, 2-chloro-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(2-Chlorophenyl)propanamide to structurally related compounds, focusing on substituent effects, synthesis routes, and biological activities.

Substituent Variations on the Phenyl Ring

  • This compound’s molecular geometry and spatial arrangement have been analyzed via spectral data .
  • Synthesized via the Schotten-Baumann reaction, it achieved high yields (85–90%) and was characterized by NMR and UV spectroscopy .
  • This compound’s molecular weight (258.29 g/mol) and synthetic accessibility make it a candidate for further pharmacological screening .

Functional Group Modifications

  • N-(2-Chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide :
    The pyrazole ring introduces heterocyclic diversity, which is associated with antimicrobial and antioxidant activities. Synthesized via reflux in DMF with K₂CO₃, this compound showed moderate antibacterial activity against Escherichia coli .
  • 3-[(5Z)-5-[(2-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]propanamide: This complex derivative includes thiazolidinone and thiazole moieties, likely targeting enzymes or receptors in inflammatory pathways. Its synthesis involves multi-step reactions, as indicated by the complex structure (C₂₄H₂₀ClN₃O₂S₃) .

Pharmacological Activities

  • Antioxidant and Antibacterial Properties: Analogs like 3-[(5-chloropyridin-2-yl)amino]-N-[(phenylcarbamoyl)amino]propanamide demonstrated significant free radical scavenging (IC₅₀ = 12 µM) and reducing power, while others inhibited bacterial growth (Rhizobium radiobacter, Xanthomonas campestris) .
  • Anti-inflammatory Potential: Ibuprofen-derived analogs (e.g., N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide) leverage the COX-inhibitory activity of the 4-isobutylphenyl group, suggesting utility in pain management .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Synthesis Method Biological Activity Reference
This compound C₉H₁₀ClNO 2-chlorophenyl Not explicitly described Inferred from analogs
3-Chloro-N-(2-hydroxyphenyl)propanamide C₉H₁₀ClNO₂ 2-hydroxyphenyl Amide coupling Structural studies
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide C₂₀H₂₄ClNO 4-isobutylphenyl (ibuprofen motif) Schotten-Baumann reaction Anti-inflammatory (potential)
N-(2-Chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide C₁₂H₁₂ClN₃O Pyrazole ring Reflux in DMF with K₂CO₃ Antibacterial
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide C₁₅H₁₅FN₂O 3-fluorophenyl Amide formation Under investigation

Contradictions and Limitations

While chlorine substitution generally enhances lipophilicity and target binding, some derivatives (e.g., 3-chloro-N-ethyl-N-(2-methylphenyl)propanamide) may exhibit reduced solubility, limiting bioavailability . Additionally, biological activity varies significantly with minor structural changes; for example, pyrazole-containing analogs show selective antibacterial effects but lack broad-spectrum efficacy .

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